molecular formula C15H18N2O2 B11857951 1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)- CAS No. 88808-38-2

1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)-

Cat. No.: B11857951
CAS No.: 88808-38-2
M. Wt: 258.32 g/mol
InChI Key: CYKGISYTZNRFSN-UHFFFAOYSA-N
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Description

1,3-Diazaspiro[4.5]decane-2,4-dione derivatives are spirocyclic hydantoins characterized by a fused cyclohexane ring and a diketopiperazine core. The compound "3-(3-methylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione" features a 3-methylphenyl substituent at position 3, which modulates its physicochemical and pharmacological properties. Spirohydantoins are of significant interest in medicinal chemistry due to their conformational rigidity, metabolic stability, and diverse bioactivities, including anticonvulsant, antiplatelet, and TRPM8 antagonist effects .

Properties

CAS No.

88808-38-2

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

3-(3-methylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C15H18N2O2/c1-11-6-5-7-12(10-11)17-13(18)15(16-14(17)19)8-3-2-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H,16,19)

InChI Key

CYKGISYTZNRFSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3(CCCCC3)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Tolyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For instance, the reaction of a tolyl-substituted amine with a suitable cyclic anhydride can lead to the formation of the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(m-Tolyl)-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(m-Tolyl)-1,3-diazaspiro[4.5]decane-2,4-dione has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 3-(m-Tolyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological Activity Comparison

Anticonvulsant Activity
  • 3-[2-(4-Fluorophenoxy)ethyl] derivatives (e.g., compound 24, 27, 34) showed potent anticonvulsant effects in MES tests, comparable to phenytoin (IC50 ~27–34 μM) .
  • Sulfonamide vs. Amide Substituents : Sulfonamide derivatives exhibit higher activity than amide analogs, suggesting electron-withdrawing groups enhance efficacy .
Antiplatelet Activity
  • 8-Phenyl-3-(piperazinylpropyl) derivatives (e.g., compound 13) inhibited collagen-induced platelet aggregation (IC50 = 27.3 μM), outperforming sarpogrelate (IC50 = 66.8 μM) .
  • Substitution at position 3 with bulky groups (e.g., piperazinylpropyl) enhances 5-HT2A receptor antagonism, critical for antiplatelet action .
TRPM8 Antagonism
  • 3-Aryl derivatives (e.g., 3-(4-fluorophenyl)) in Raqualia Pharma’s patent showed IC50 <10 nM for TRPM8 inhibition. Heterocyclic substituents (pyridine, imidazole) are tolerated, but phenyl rings with nitrogenous groups (indole, benzimidazole) optimize potency .
Antidiabetic Potential
  • 3-Sulfonyl derivatives (e.g., 3-(4-methoxyphenylsulfonyl)-6-methyl) demonstrated hypoglycemic effects in vivo, with methyl substitution at position 6 or 8 modulating activity .

Physicochemical Properties

  • Lipophilicity : Introduction of methyl or phenyl groups increases logP (e.g., 1-methyl-8-phenyl derivative: logP ~1.22) , enhancing membrane permeability.
  • Melting Points : Substituent bulkiness correlates with higher melting points. For example, 1-(4-methylphenyl) derivatives melt at 183°C vs. 60°C for 4-methoxyphenyl analogs .

Key Research Findings

Position-Specific Effects : Substitution at position 3 (e.g., 3-methylphenyl) enhances receptor binding in TRPM8 and 5-HT2A targets compared to position 1 or 8 modifications .

Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) reduce anticonvulsant activity, while sulfonamides (electron-withdrawing) improve it .

Stereochemistry : Cis/trans configurations in spirocyclic cores (e.g., 7,7,9-trimethyl derivatives) influence metabolic stability and bioavailability .

Biological Activity

1,3-Diazaspiro[4.5]decane-2,4-dione, particularly the derivative 3-(3-methylphenyl)-, is an intriguing compound within the class of diazaspiro compounds. These compounds have garnered attention due to their diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this specific compound, including its synthesis, structural characteristics, and relevant case studies.

Structural Characteristics

The molecular formula of 1,3-Diazaspiro[4.5]decane-2,4-dione is C10H12N2O2C_{10}H_{12}N_2O_2, with a molecular weight of approximately 196.22 g/mol. The compound features a spirocyclic structure that contributes to its unique chemical properties and biological activities.

Key Structural Information

PropertyValue
Molecular FormulaC10H12N2O2C_{10}H_{12}N_2O_2
Molecular Weight196.22 g/mol
CAS Number702-62-5
SMILESC1CCC2(CC1)C(=O)N(C(=O)N2)CCO

Biological Activity

The biological activity of 1,3-Diazaspiro[4.5]decane-2,4-dione derivatives has been investigated in various studies, highlighting their potential in medicinal chemistry.

Antiproliferative Activity

Research has indicated that derivatives of diazaspiro compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to 1,3-Diazaspiro[4.5]decane-2,4-dione have been tested against human colon (HCT-116), leukemia (K562), and breast (MDA-MB-231) cancer cells. The studies suggest that modifications on the benzyl moiety can enhance antiproliferative activity compared to parent compounds .

The mechanism through which these compounds exert their biological effects often involves interaction with specific cellular pathways. For instance, some diazaspiro compounds have been shown to influence calcium release in skeletal muscle cells and exhibit anti-inflammatory properties by acting as antagonists to lymphocyte function-associated antigen-1 (LFA-1) .

Case Studies

Several studies have documented the synthesis and biological evaluation of 1,3-Diazaspiro[4.5]decane derivatives:

  • Synthesis and Evaluation :
    • A study synthesized 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione using a three-step method that yielded high purity products suitable for biological testing. The antiproliferative activity was assessed against several cancer cell lines, showing promising results .
  • Structure-Activity Relationship :
    • Another investigation focused on the structure-activity relationships (SAR) of various substituted diazaspiro compounds. It was found that specific substitutions significantly affected their biological potency, indicating the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Identify sp³ hybridized carbons (δ 50–70 ppm) and aromatic protons (δ 6.8–7.4 ppm for 3-methylphenyl) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at 1700–1750 cm⁻¹) and NH bends (1550–1600 cm⁻¹) .
  • HRMS : Confirm molecular weight (C₁₄H₁₆N₂O₂: [M+H]⁺ = 261.1238) with <2 ppm error .
    Methodology : Use deuterated DMSO for NMR to enhance solubility and assign peaks via 2D COSY/HSQC .

How should researchers handle stability and storage challenges for this compound?

Basic Research Question

  • Degradation Pathways : Hydrolysis of the dione moiety under acidic/basic conditions or oxidation of the methylphenyl group .
  • Storage : Store at –20°C in amber vials under argon to prevent photolysis and moisture uptake .
    Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC-UV .

What strategies mitigate steric hindrance during functionalization of the spirocyclic core?

Advanced Research Question

  • Directed C–H Activation : Use Pd-catalyzed coupling with bulky ligands (e.g., SPhos) to functionalize the 8-position .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 h to 2 h) for kinetically hindered steps .
    Methodology : Screen directing groups (e.g., pyridine or oxazoline) to guide regioselective modifications .

How can computational models predict the compound’s reactivity in novel reactions?

Advanced Research Question

  • Reaction Pathway Mapping : Use Gaussian or ORCA to calculate transition states for nucleophilic attacks on the dione .
  • Machine Learning : Train models on spirocyclic reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
    Methodology : Integrate DFT results with robotic high-throughput experimentation to validate predictions .

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